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molecular formula C21H26N2O B1198130 Tolnapersine CAS No. 70312-00-4

Tolnapersine

Cat. No. B1198130
M. Wt: 322.4 g/mol
InChI Key: ZYGBSDBJSDMKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04308266

Procedure details

10 g of 1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene are suspended in 200 ml of 47% aqueous hydrogen bromide and refluxed under a nitrogen atmosphere for 3 hours. The hydrogen bromide is finally evaporated off and the product which is in the form of the hydrobromide is converted to the free base form, with IN aqueous sodium bicarbonate solution/methylene chloride, and recrystallised from acetonitrile. The title compound is obtained as a compact residue. M.P. 177°-179°. Hydrochloride salt form: M.P. 304°-306°.
Name
1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([N:13]1[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:15][CH2:14]1)[CH2:7][CH2:6]2>Br>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([N:13]1[CH2:14][CH2:15][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:17][CH2:18]1)[CH2:7][CH2:6]2

Inputs

Step One
Name
1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCC(CC2=CC1)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a nitrogen atmosphere for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The hydrogen bromide is finally evaporated off
CUSTOM
Type
CUSTOM
Details
recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(CC2=CC1)N1CCN(CC1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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